1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, furyl groups, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-[(5-methyl-2-furyl)methyl]piperazine
- 2-{1-benzyl-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol
Comparison
Compared to similar compounds, 1-benzyl-4-(2-furylcarbonyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties and activities that are not observed in other related compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C21H17NO5 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-benzyl-3-(furan-2-carbonyl)-4-hydroxy-2-(5-methylfuran-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H17NO5/c1-13-9-10-15(27-13)18-17(19(23)16-8-5-11-26-16)20(24)21(25)22(18)12-14-6-3-2-4-7-14/h2-11,18,24H,12H2,1H3 |
InChI Key |
HNAMOXUUIRHCSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C(=O)N2CC3=CC=CC=C3)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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